

Methods for detecting mPTP opening using Atractyloside as a positive control

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Atractyloside potassium salt

Cat. No.: B1233936

[Get Quote](#)

Application Note & Protocols

Topic: High-Throughput and Classical Methods for Detecting Mitochondrial Permeability Transition Pore (mPTP) Opening Using Atractyloside as a Positive Control

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mitochondrial Permeability Transition Pore as a Fulcrum of Cell Fate

The mitochondrion, often depicted as the cell's powerhouse, also holds a critical role as a gatekeeper of cell survival and death. Central to this function is the mitochondrial permeability transition pore (mPTP), a multi-protein complex that forms a non-specific channel in the inner mitochondrial membrane (IMM). Under physiological conditions, the mPTP flickers between open and closed states, contributing to ion homeostasis. However, under conditions of cellular stress such as high matrix Ca^{2+} concentration, oxidative stress, and ATP depletion, the pore undergoes sustained opening.^{[1][2]} This event, known as the permeability transition, is a catastrophic loss of mitochondrial integrity. It dissipates the mitochondrial membrane potential, halts ATP synthesis, and leads to uncontrolled swelling of the mitochondrial matrix.^{[1][3][4]}

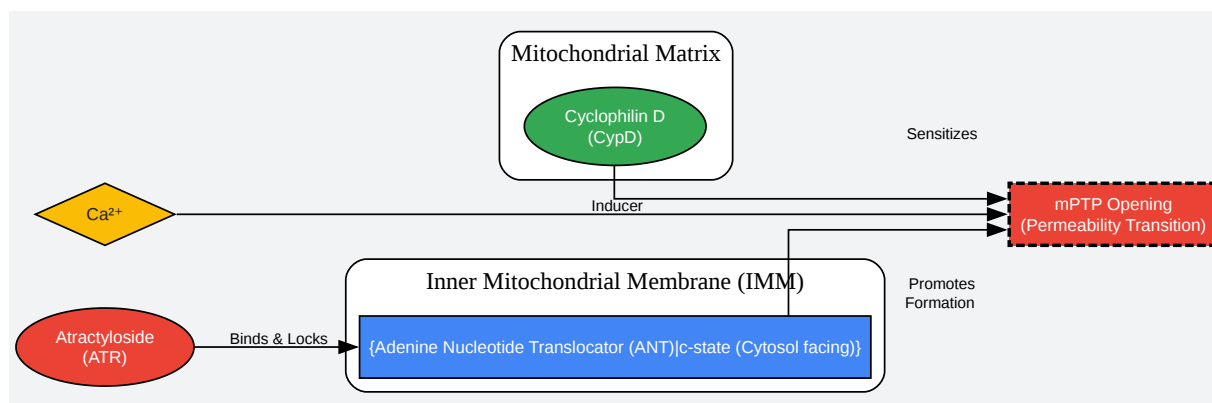
Ultimately, this can trigger the release of pro-apoptotic factors like cytochrome c, committing the cell to a programmed death pathway.

Understanding and modulating mPTP activity is therefore of paramount importance in fields ranging from neurodegenerative disease and ischemia-reperfusion injury to cancer research.[1] To study this phenomenon, reliable inducers and inhibitors are essential. Atractyloside (ATR), a toxic glycoside, serves as a classical and potent inducer of the mPTP.[5][6] It functions by binding to the Adenine Nucleotide Translocator (ANT) on the outer face of the IMM, locking it in a conformation that sensitizes the mPTP to opening, particularly in the presence of Ca^{2+} . [7] Conversely, Cyclosporin A (CsA) is a canonical inhibitor of the mPTP.[8][9][10] It acts by binding to Cyclophilin D (CypD), a matrix protein that is a key regulator of the pore, preventing its opening.[11][12][13]

This application note provides detailed protocols for two robust methods to detect mPTP opening using Atractyloside as a positive control and Cyclosporin A as a negative control: the fluorescence-based Calcein-Cobalt Quenching Assay and the classic spectrophotometric Mitochondrial Swelling Assay.

Mechanism of Atractyloside-Induced mPTP Opening

Atractyloside exerts its effect by targeting the Adenine Nucleotide Translocator (ANT), an integral protein of the inner mitochondrial membrane responsible for exchanging matrix ATP for cytosolic ADP. By binding to the ANT from the cytosolic side, Atractyloside locks the translocator in a specific conformation (the "c-state") which is thought to be a core component or a critical regulator of the mPTP complex.[7] This conformational change, especially when combined with other stimuli like elevated matrix Ca^{2+} , dramatically increases the probability of the pore opening.



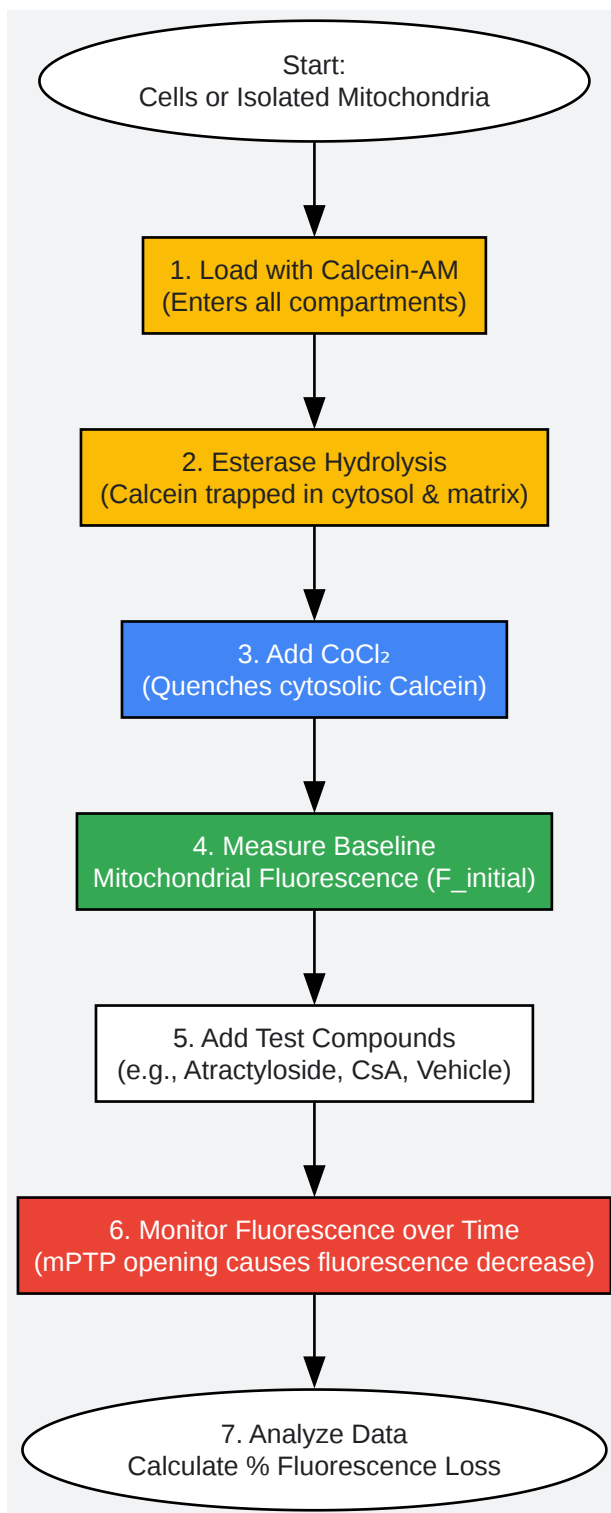
[Click to download full resolution via product page](#)

Caption: Atractyloside (ATR) binds the ANT, promoting mPTP opening.

Method 1: Calcein-Cobalt Quenching Assay (Fluorescence-Based)

This is a widely used method to assess mPTP opening in intact cells or isolated mitochondria. [14]

Principle: The assay relies on the fluorescent dye Calcein-AM. This non-polar molecule readily crosses cell and mitochondrial membranes. [15][16] Inside the cell, esterases cleave the AM group, trapping the now polar, highly fluorescent Calcein molecule within all cellular compartments, including mitochondria. [15][16] A quenching agent, Cobalt Chloride (CoCl₂), is then added to the medium. Co²⁺ can quench Calcein fluorescence but cannot cross the intact inner mitochondrial membrane. [17] Therefore, in cells with closed mPTPs, the cytosolic Calcein is quenched while the mitochondrial pool remains brightly fluorescent. [15][17] Upon mPTP opening (e.g., induced by Atractyloside), Co²⁺ enters the mitochondrial matrix and quenches the mitochondrial Calcein, leading to a measurable decrease in fluorescence. [17]



[Click to download full resolution via product page](#)

Caption: Workflow for the Calcein-Cobalt Quenching mPTP Assay.

Detailed Protocol (for adherent cells in a 96-well plate):

A. Materials & Reagents

- Adherent cells (e.g., HepG2, SH-SY5Y) cultured in a black, clear-bottom 96-well plate
- Calcein-AM (1 mM stock in DMSO)
- Cobalt Chloride (CoCl₂) (100 mM stock in dH₂O)
- Atractyloside (ATR) (10 mM stock in DMSO)
- Cyclosporin A (CsA) (1 mM stock in DMSO)
- Ionomycin (optional positive control, 1 mM stock in DMSO)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a suitable physiological buffer

B. Step-by-Step Procedure

- Cell Plating: Seed cells at an appropriate density to achieve 80-90% confluency on the day of the assay.
- Reagent Preparation:
 - Loading Buffer: Prepare a 1 μM Calcein-AM solution in Assay Buffer. Protect from light.
 - Quenching Buffer: Prepare a 2 mM CoCl₂ solution in Assay Buffer.
 - Compound Plate: Prepare 2X final concentrations of Atractyloside, Cyclosporin A, and vehicle controls in Assay Buffer.
- Calcein Loading:
 - Aspirate the culture medium from the wells.
 - Wash cells once with 100 μL of warm Assay Buffer.
 - Add 50 μL of Loading Buffer (1 μM Calcein-AM) to each well.
 - Incubate for 30-45 minutes at 37°C, protected from light.[\[16\]](#)

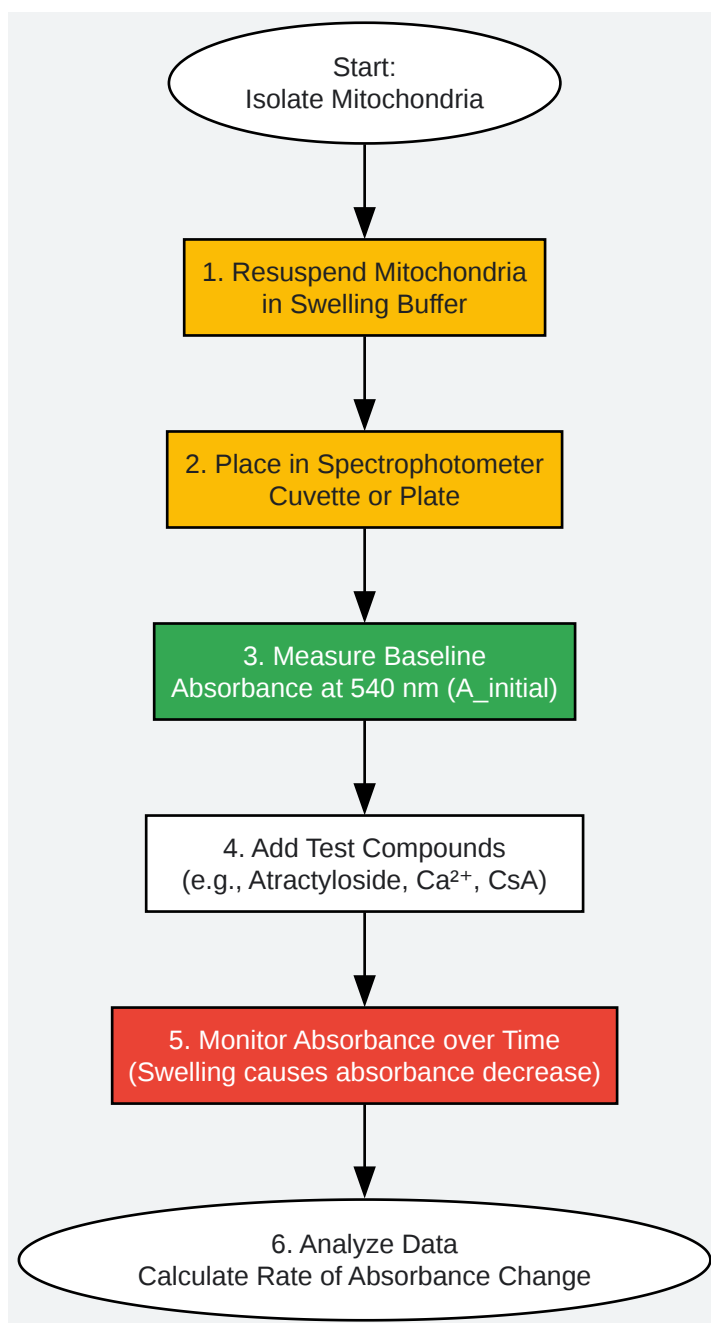
- Cobalt Quenching:
 - Aspirate the Loading Buffer.
 - Wash cells twice with 100 μ L of warm Assay Buffer to remove extracellular Calcein-AM.
 - Add 50 μ L of Quenching Buffer (2 mM CoCl_2) to each well.
- Baseline Measurement:
 - Place the plate in a fluorescence plate reader pre-warmed to 37°C.
 - Measure baseline fluorescence (Excitation: ~488 nm, Emission: ~525 nm).
- Induction and Measurement:
 - Add 50 μ L of the 2X compound solutions from the compound plate to the corresponding wells. This will dilute the reagents to their final 1X concentration.
 - Immediately begin kinetic reading of the fluorescence plate, taking measurements every 1-2 minutes for 30-60 minutes.
- Data Analysis:
 - For each well, normalize the fluorescence values to the initial baseline reading (F/F_0).
 - A decrease in fluorescence over time indicates mPTP opening.
 - Compare the rate and extent of fluorescence loss between different treatment groups.

Method 2: Mitochondrial Swelling Assay (Spectrophotometric)

This is a classic and direct method for measuring mPTP opening in a population of isolated mitochondria.

Principle: The opening of the mPTP allows for the influx of water and solutes into the mitochondrial matrix, causing the mitochondrion to swell. This swelling leads to a decrease in

the refractive index of the mitochondrial suspension, which can be measured as a decrease in light scattering.[18] This change in light scattering is monitored over time as a decrease in absorbance at a wavelength where no chromophores absorb, typically 540 nm.[18][19]



[Click to download full resolution via product page](#)

Caption: Workflow for the Spectrophotometric Mitochondrial Swelling Assay.

Detailed Protocol (for isolated mitochondria):

A. Materials & Reagents

- Freshly isolated mitochondria (e.g., from liver or cultured cells)[20]
- Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4
- Respiratory Substrates: e.g., 5 mM Succinate + 1 μM Rotenone
- Calcium Chloride (CaCl₂) (10 mM stock in dH₂O)
- Atractyloside (ATR) (10 mM stock in DMSO)
- Cyclosporin A (CsA) (1 mM stock in DMSO)
- EGTA (0.5 M stock, pH ~7.4)

B. Step-by-Step Procedure

- Mitochondria Isolation: Isolate mitochondria from fresh tissue or cultured cells using standard differential centrifugation protocols.[20] Determine protein concentration using a BCA or Bradford assay.
- Assay Setup:
 - Set a temperature-controlled spectrophotometer or plate reader to 540 nm.
 - In a cuvette or 96-well plate, add Swelling Buffer to a final volume of 200 μL (for plates) or 1 mL (for cuvettes).
 - Add respiratory substrates (e.g., Succinate/Rotenone).
- Baseline Measurement:
 - Add isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.[18]
 - Mix gently and immediately begin recording the absorbance at 540 nm to establish a stable baseline.
- Induction of Swelling:

- To induce mPTP opening, add a bolus of CaCl₂ (e.g., 50-200 μM final concentration) followed by Atractyloside (e.g., 5-10 μM final concentration).[20][21]
- For inhibitor studies, pre-incubate the mitochondria with Cyclosporin A (e.g., 1-5 μM) for 1-2 minutes before adding the inducers.
- Continue to record the absorbance at 540 nm for 10-20 minutes. A sustained decrease in absorbance signifies mitochondrial swelling.
- Data Analysis:
 - Calculate the initial rate of absorbance change ($\Delta A_{540}/\text{min}$) after the addition of inducers.
 - Compare the rates between control, ATR-treated, and ATR+CsA-treated mitochondria.

Data Interpretation and Controls

Self-validating experiments are crucial. The use of both positive and negative controls is non-negotiable for attributing an observed effect to mPTP opening.

Parameter	Condition	Expected Outcome (Calcein Assay)	Expected Outcome (Swelling Assay)	Rationale
Negative Control	Vehicle (e.g., DMSO)	Stable, high fluorescence	Stable, high absorbance	Establishes the baseline response in the absence of specific stimuli.
Positive Control	Atractyloside (+ Ca ²⁺)	Rapid decrease in fluorescence	Rapid decrease in absorbance	Confirms that the experimental system is responsive to a known mPTP inducer. [18] [21]
Inhibitor Control	Atractyloside + Cyclosporin A	Fluorescence decrease is significantly attenuated or blocked	Absorbance decrease is significantly attenuated or blocked	Demonstrates that the ATR-induced effect is dependent on the classical, CsA-sensitive mPTP pathway. [18] [22]
Chelator Control	Atractyloside + EGTA	Fluorescence decrease is blocked	Absorbance decrease is blocked	Confirms the Ca ²⁺ -dependency of the mPTP opening event.

Troubleshooting

- No response to Atractyloside:
 - Possible Cause: Mitochondria may be damaged or uncoupled.

- Solution: Check the quality of the mitochondrial preparation (e.g., measure respiratory control ratio). Ensure adequate Ca^{2+} is present, as ATR often acts as a sensitizer.[21]
- High background in Calcein Assay:
 - Possible Cause: Incomplete washing of extracellular Calcein-AM or insufficient CoCl_2 concentration.
 - Solution: Increase the number of washes after Calcein loading. Optimize CoCl_2 concentration for your cell type.
- Spontaneous swelling/fluorescence loss in controls:
 - Possible Cause: Over-digestion during cell harvesting, harsh mitochondrial isolation, or excessive initial Ca^{2+} in the buffer.
 - Solution: Handle cells/mitochondria gently on ice. Use high-purity reagents and include a small amount of EGTA in isolation buffers.

References

- Mitochondrial swelling induced by atractyloside is accompanied by a.... ResearchGate. Available at: [\[Link\]](#)
- Mitochondrial Permeability Transition Pore Assay (A319762). Antibodies.com. Available at: [\[Link\]](#)
- Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function. Bentham Science Publishers. Available at: [\[Link\]](#)
- Atractyloside – Knowledge and References. Taylor & Francis. Available at: [\[Link\]](#)
- The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices. PubMed. Available at: [\[Link\]](#)
- Membrane permeability transition induced by atractyloside on mitoplasts.... ResearchGate. Available at: [\[Link\]](#)

- Atractyloside-induced rat brain mitochondria swelling. ResearchGate. Available at: [\[Link\]](#)
- Mitochondrial Permeability Transition Pore Assay. Abbkine. Available at: [\[Link\]](#)
- Mitochondrial Cyclosporine A-Independent Palmitate/Ca²⁺ -Induced Permeability Transition Pore (PA-mPT Pore) and Its Role in Mitochondrial Function and Protection against Calcium Overload and Glutamate Toxicity. MDPI. Available at: [\[Link\]](#)
- Mitochondrial Assays - Evaluate mPTP Opening and Inhibition. Eurofins Discovery. Available at: [\[Link\]](#)
- Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers. Available at: [\[Link\]](#)
- MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf. NIH. Available at: [\[Link\]](#)
- Mitochondrial Ca²⁺ Retention Capacity Assay and Ca²⁺-triggered Mitochondrial Swelling Assay. PMC. Available at: [\[Link\]](#)
- Atractylenolide-I Attenuates MPTP/MPP⁺ -Mediated Oxidative Stress in Parkinson's Disease Through SIRT1/PGC-1 α /Nrf2 Axis. PubMed. Available at: [\[Link\]](#)
- Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. PMC - PubMed Central. Available at: [\[Link\]](#)
- Permeability transition in rat liver mitochondria is modulated by the ATP-Mg/Pi carrier. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [\[Link\]](#)
- Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. PubMed. Available at: [\[Link\]](#)
- Physiologic functions of cyclophilin D and the mitochondrial permeability transition pore. PubMed. Available at: [\[Link\]](#)
- Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. PubMed. Available at: [\[Link\]](#)

- Comprehensive analysis of mitochondrial permeability transition pore activity in living cells using fluorescence-imaging-based techniques | Request PDF. ResearchGate. Available at: [\[Link\]](#)
- MULTI-OMICS INVESTIGATION INTO THE ROLE OF CYCLOPHILIN D (CYPD) IN MITOCHONDRIA. The University of Liverpool Repository. Available at: [\[Link\]](#)
- Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure. PMC - NIH. Available at: [\[Link\]](#)
- Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. MDPI. Available at: [\[Link\]](#)
- Cyclophilin D (PPIF) and MPTP in hepatic ischemia-reperfusion injury: insights into mechanisms. Frontiers. Available at: [\[Link\]](#)
- Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function. MDPI. Available at: [\[Link\]](#)
- Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients. PMC. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benthamdirect.com [benthamdirect.com]
- 2. [Frontiers | Cyclophilin D \(PPIF\) and MPTP in hepatic ischemia-reperfusion injury: insights into mechanisms](#) [frontiersin.org]
- 3. [Frontiers | Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy](#) [frontiersin.org]

- [4. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. taylorandfrancis.com \[taylorandfrancis.com\]](#)
- [6. Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. thilohagen.com \[thilohagen.com\]](#)
- [8. mdpi.com \[mdpi.com\]](#)
- [9. Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. mdpi.com \[mdpi.com\]](#)
- [11. Physiologic functions of cyclophilin D and the mitochondrial permeability transition pore - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. mdpi.com \[mdpi.com\]](#)
- [14. cdn.caymanchem.com \[cdn.caymanchem.com\]](#)
- [15. Mitochondrial Permeability Transition Pore Assay \(A319762\) \[antibodies.com\]](#)
- [16. apexbt.com \[apexbt.com\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. researchgate.net \[researchgate.net\]](#)
- [20. Mitochondrial Ca²⁺ Retention Capacity Assay and Ca²⁺-triggered Mitochondrial Swelling Assay - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Methods for detecting mPTP opening using Atractyloside as a positive control]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233936/docs#methods-for-detecting-mptp-opening-using-atractyloside-as-a-positive-control>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)